3-(3-Methylphenyl)prop-2-ynoic acid

Catalog No.
S3002364
CAS No.
29835-27-6
M.F
C10H8O2
M. Wt
160.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methylphenyl)prop-2-ynoic acid

CAS Number

29835-27-6

Product Name

3-(3-Methylphenyl)prop-2-ynoic acid

IUPAC Name

3-(3-methylphenyl)prop-2-ynoic acid

Molecular Formula

C10H8O2

Molecular Weight

160.172

InChI

InChI=1S/C10H8O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

PWIGZCSOWROFGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C#CC(=O)O

Solubility

not available
  • Reason for Limited Information: There are two main reasons for this. Firstly, the compound may be relatively new or not widely studied. Secondly, some research may be unpublished or proprietary information held by private companies.
  • Organic Synthesis: The presence of the alkyne functional group (C≡C) suggests potential applications in organic synthesis as a building block for more complex molecules. Alkyne functionality can be used for various coupling reactions to form carbon-carbon bonds .
  • Medicinal Chemistry: The aromatic ring and the acidic functional group (COOH) are common features in many biologically active molecules. This suggests potential for investigation into the medicinal properties of 3-(3-Methylphenyl)prop-2-ynoic acid.

3-(3-Methylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10_{10}H8_{8}O2_{2}. It features a propyne backbone with a methyl-substituted phenyl group at the third position. The compound is characterized by its alkyne functional group, which imparts unique chemical properties and reactivity. The presence of the methyl group on the aromatic ring influences its physical and chemical behavior, making it a subject of interest in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The alkyne group can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using hydrogen gas with a palladium or platinum catalyst or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.
  • Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.

Major Products

  • From Oxidation: Carboxylic acids such as 3-(3-methylphenyl)propanoic acid.
  • From Reduction: Alkenes or alkanes such as 3-(3-methylphenyl)prop-2-ene.
  • From Substitution: Halogenated or nitrated derivatives, e.g., 3-(3-bromomethylphenyl)prop-2-ynoic acid.

Research indicates that 3-(3-Methylphenyl)prop-2-ynoic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors in biological systems. The compound's unique structure allows for diverse biochemical effects, making it a candidate for further investigation in pharmacological studies.

The synthesis of 3-(3-Methylphenyl)prop-2-ynoic acid typically involves:

  • Formation of Sodium Acetylide: Sodium metal reacts with acetylene gas to produce sodium acetylide.
  • Alkylation: Sodium acetylide is then reacted with 3-methylbenzyl chloride to form 3-(3-methylphenyl)prop-2-yne.
  • Oxidation: The resulting alkyne is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.

These reactions often require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

3-(3-Methylphenyl)prop-2-ynoic acid has various applications:

  • In Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • In Biological Research: Investigated for its potential therapeutic applications, particularly in drug development targeting cancer and microbial infections.
  • In Industry: Utilized in producing specialty chemicals and materials such as polymers and coatings.

Interaction studies of 3-(3-Methylphenyl)prop-2-ynoic acid focus on its biochemical interactions within biological systems. These studies help elucidate its potential therapeutic effects and safety profile by analyzing how it interacts with enzymes, receptors, and other biomolecules. Understanding these interactions is crucial for developing new drugs based on this compound.

Several compounds share structural similarities with 3-(3-Methylphenyl)prop-2-ynoic acid:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methylphenyl)prop-2-ynoic acidMethyl group in the para positionDifferent reactivity due to substitution position
3-(3-Methoxyphenyl)prop-2-ynoic acidMethoxy group instead of methylAlters electronic properties affecting reactivity
4-Methylbenzoic acidMethyl-substituted benzoic acidCommonly used in organic synthesis
5-FluorouracilFluorinated pyrimidine derivativeAnticancer drug targeting nucleic acids

Uniqueness

The uniqueness of 3-(3-Methylphenyl)prop-2-ynoic acid lies in its specific substitution pattern on the aromatic ring, influencing its reactivity and interactions with other molecules. This distinct structure makes it valuable for studying structure–activity relationships and developing new chemical entities.

XLogP3

2.4

Dates

Modify: 2023-08-17

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